7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Historical Development of Pyrrolopyridine Research
The exploration of pyrrolopyridine compounds began in the early twentieth century, with initial investigations focusing on understanding the fundamental properties of fused heterocyclic systems. The development of azaindole chemistry gained momentum during the 1960s and 1970s when researchers began to recognize the potential of these compounds as bioisosteres of naturally occurring indole structures. This recognition was particularly significant because azaindoles possess structural similarities to ubiquitously appearing indoles found in biological materials, natural products, and pharmaceuticals, while offering enhanced physicochemical properties due to the presence of an additional nitrogen atom within the six-membered ring.
The systematic study of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine and related compounds accelerated during the 1990s and early 2000s as pharmaceutical companies began to appreciate the medicinal chemistry advantages offered by azaindole frameworks. Research teams discovered that the introduction of nitrogen atoms in place of carbon-hydrogen groups in molecules increases aqueous solubility and results in favorable physicochemical, absorption, distribution, metabolism, and excretion properties. This discovery led to intensive investigation of various azaindole derivatives, with particular emphasis on their potential as kinase inhibitors.
The development of synthetic methodologies for pyrrolopyridine construction has evolved significantly over the past two decades. Early synthetic approaches were often limited by harsh reaction conditions and poor functional group tolerance. However, recent advances have introduced novel synthetic strategies that enable the efficient construction of diversely substituted azaindoles using simple building blocks and innovative catalytic conditions. These methodological improvements have been crucial in facilitating the exploration of this compound and its derivatives for various therapeutic applications.
Properties
IUPAC Name |
7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHJVFZZKPMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705341 | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930790-43-5 | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930790-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolo[2,3-c]pyridine class and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.
- Molecular Formula : C7H6ClN
- Molecular Weight : 153.58 g/mol
- CAS Number : 930790-43-5
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against HIV. It has been shown to inhibit HIV replication in vitro and is effective against both wild-type and drug-resistant strains of the virus. The compound acts as a potent inhibitor of the HIV protease enzyme, which is crucial for the viral life cycle .
Anti-inflammatory Potential
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. Specifically, it has been observed to have a dose-dependent inhibitory effect on inflammatory markers such as COX2, iNOS, and IL-1β. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Neuropharmacological Effects
This compound has been explored for its neuropharmacological effects, including its potential use in managing conditions associated with monoamine reuptake inhibition. This includes applications in treating major depressive disorder and other CNS-related disorders .
Toxicity Profile
Toxicity assessments indicate that this compound is categorized as non-toxic or slightly toxic (class 4 or 5) based on predicted LD50 values across various routes of administration (oral, intravenous, etc.) .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against different cell lines. The MTT assay was utilized to assess cell viability across various concentrations:
| Concentration (µM) | Cell Line A Viability (%) | Cell Line B Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 70 | 75 |
| 100 | 50 | 60 |
These results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential cytotoxic effects at higher concentrations.
Pharmacokinetic Studies
Pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further studies are required to elucidate its metabolic pathways and excretion profiles.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine as an anticancer agent. In various studies, derivatives of pyrrolo[2,3-c]pyridine have shown promising results against multiple cancer cell lines.
- Mechanism of Action : These compounds often act by inhibiting specific signaling pathways associated with tumor growth. For instance, compounds related to this structure have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. A study indicated that derivatives exhibited IC₅₀ values in the nanomolar range against FGFR1–3, demonstrating their potential as targeted therapies for cancers such as breast cancer and colorectal cancer .
Antiproliferative Effects
The compound has shown antiproliferative effects against various human tumor cell lines. For example, certain derivatives have been reported to induce apoptosis in HCT-116 colorectal cancer cells while sparing normal intestinal cells. This selective toxicity is critical for developing effective cancer therapies .
Case Study 1: FGFR Inhibition
In a recent study focused on the synthesis of pyrrolo[2,3-c]pyridine derivatives, compound 4h (a close analog) demonstrated potent FGFR inhibitory activity with IC₅₀ values ranging from 7 to 712 nM across different FGFRs. This compound also inhibited the proliferation of breast cancer cells and induced apoptosis .
Case Study 2: CDK1 Inhibition
Another investigation into pyrrolo[2,3-c]pyridine derivatives revealed their ability to inhibit cyclin-dependent kinase 1 (CDK1), an essential regulator of cell cycle progression. Compounds showed GI₅₀ values lower than 1 μM against various cancer cell lines, indicating strong antiproliferative properties .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine and related compounds:
Key Observations
Halogenation Patterns: Dual halogenation (e.g., 5,7-Dichloro derivatives) increases reactivity in Suzuki-Miyaura couplings but may reduce metabolic stability in biological systems .
Synthetic Yields: Carboxylic acid derivatives of pyrrolo[2,3-c]pyridine (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are synthesized in moderate yields (71%), whereas non-polar analogs like the target compound are typically obtained in higher yields (≥95%) .
Commercial Availability: The target compound is listed by suppliers like Combi-Blocks and Ellanova Laboratories, indicating its accessibility for research . In contrast, dichloro and bromo-chloro analogs are less commonly available .
Research Findings and Implications
- Thermal Stability : The methyl group at C5 in the target compound likely enhances thermal stability compared to methoxy-substituted analogs (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid), which degrade faster under reflux conditions .
Preparation Methods
Bartoli Reaction-Based Synthesis
A prominent method for synthesizing 7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine derivatives involves the Bartoli reaction. This approach utilizes 2-chloro-3-nitropyridine as a key starting material, which undergoes reaction with vinyl Grignard reagents to form the pyrrolo[2,3-c]pyridine core.
- Starting Material: 2-chloro-3-nitropyridine
- Reagent: 1-methyl-1-propenylmagnesium bromide (3 equivalents)
- Reaction: Bartoli reaction to form 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine intermediate
- Yield: Moderate to good yields reported (e.g., 73% for related derivatives)
This method efficiently introduces the chlorine at the 7-position and methyl groups at the 2 and 3 positions, setting the stage for further functionalization.
Alkylation and Functional Group Modification
Following the formation of the core pyrrolo[2,3-c]pyridine structure, alkylation at the nitrogen (1-position) is commonly performed to introduce various alkyl substituents, including ethyl and propyl groups. This is typically achieved using alkyl halides in the presence of a strong base such as sodium hydride.
Typical Alkylation Conditions:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halide + NaH | Formation of 1-alkyl substituted derivatives |
| Subsequent modification | Palladium-catalyzed coupling or reduction | Introduction of benzoylamino or hydroxymethyl groups |
Examples include 7-chloro-1-ethyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine and 7-chloro-1-propyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, isolated as colorless crystals with melting points around 65–73°C.
To diversify the substitution pattern, palladium-catalyzed cross-coupling reactions are employed. These allow the introduction of benzoylamino groups or other aryl substituents at specific positions on the pyrrolo[2,3-c]pyridine scaffold.
- Typical Catalysts: Palladium complexes (e.g., Pd(PPh3)4)
- Reactions: Amination or arylation via Buchwald-Hartwig or Suzuki-type couplings
- Applications: Synthesis of this compound derivatives with enhanced biological activity.
Formylation and Reduction for Hydroxymethyl Derivatives
Selective formylation at the 3-position of the pyrrolo[2,3-c]pyridine ring can be achieved using a combination of aluminum chloride and dichloromethyl methyl ether. Subsequent reduction with sodium borohydride converts the formyl group to a hydroxymethyl substituent.
- Reagents: AlCl3, dichloromethyl methyl ether, NaBH4
- Outcome: 3-hydroxymethyl substituted pyrrolo[2,3-c]pyridine derivatives
- Significance: Enables further functional group transformations for medicinal chemistry purposes.
Retrosynthesis and AI-Powered Prediction of Synthetic Routes
- Advantages: High accuracy, data-driven route prediction
- Strategy: Selection of precursors and reaction templates based on relevance heuristics and plausibility scores
- Outcome: Efficient identification of synthetic pathways compatible with laboratory synthesis.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The Bartoli reaction is a robust and widely used method for constructing the pyrrolo[2,3-c]pyridine core with chlorine substitution at the 7-position.
- Alkylation reactions allow fine-tuning of the molecule’s physicochemical properties by introducing various alkyl groups at the nitrogen atom.
- Palladium-catalyzed coupling expands the chemical diversity accessible for medicinal chemistry exploration.
- Formylation and subsequent reduction provide functional handles for further derivatization.
- AI-assisted retrosynthesis tools are increasingly valuable for designing efficient synthetic routes, reducing trial-and-error in the lab.
Q & A
Q. What are the recommended synthetic routes for 7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typical for pyrrolopyridine derivatives. For example, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is synthesized via (1) coupling ethyl 2-cyanoacetate with brominated intermediates, (2) cyclization, and (3) chlorination . Adapting this route, this compound may involve introducing methyl and chloro groups during cyclization. Optimize chlorination using POCl₃ or SOCl₂ in anhydrous conditions, monitoring reaction progress via TLC. Yield improvements (≥70%) require strict temperature control (e.g., 80–100°C) and inert atmospheres .
Q. How can NMR spectroscopy distinguish positional isomers in pyrrolopyridine derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For 5-chloro-1H-pyrrolo[2,3-b]pyridine, the chloro group at C5 causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for aromatic H) . In this compound, the methyl group at C5 would exhibit a singlet (~δ 2.5 ppm), while the chloro group at C7 alters coupling patterns in the pyridine ring. Compare with computed NMR spectra (DFT/B3LYP) to resolve ambiguities .
Q. What purification techniques are optimal for isolating pyrrolopyridine intermediates?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates intermediates. For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water). Crystallization from ethanol or dichloromethane/hexane mixtures improves purity (>95%), as demonstrated for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives .
Advanced Research Questions
Q. How does the substitution pattern (chloro, methyl) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chloro group at C7 activates the pyridine ring for Suzuki-Miyaura coupling, while the methyl group at C5 may sterically hinder reactions at adjacent positions. For analogous compounds (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine), Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (105°C) achieves >80% yield . Screen ligands (e.g., XPhos) to enhance reactivity at sterically congested sites .
Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine-based kinase inhibitors?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Validate purity via LC-MS and confirm target engagement using cellular thermal shift assays (CETSA). For 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, IC₅₀ variations were linked to residual solvents affecting protein binding . Perform dose-response curves in triplicate with positive controls (e.g., staurosporine).
Q. How can computational modeling predict the binding mode of this compound to kinase targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of kinases (e.g., PDB: 1ATP). The chloro group may form halogen bonds with backbone carbonyls, while the methyl group stabilizes hydrophobic pockets. Compare with 3-bromo-1H-pyrrolo[2,3-c]pyridine, where bromine enhances hydrophobic interactions in ATP-binding pockets . Validate predictions via mutagenesis (e.g., Ala-scanning of key residues).
Q. What analytical techniques are essential for characterizing polymorphs of pyrrolopyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines absolute configuration and packing motifs. For 4-chloro-7-methoxymethyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, π–π interactions (3.8 Å) and C–H⋯O hydrogen bonds stabilize the lattice . Pair with DSC to identify thermal transitions and PXRD to confirm batch consistency.
Data Analysis & Experimental Design
Q. How should researchers address conflicting spectral data (e.g., IR vs. NMR) for pyrrolopyridine intermediates?
- Methodological Answer : Cross-validate using orthogonal techniques. For example, IR peaks for C–Cl stretches (~550–600 cm⁻¹) should correlate with ¹³C NMR signals for chloro-substituted carbons. If discrepancies persist, synthesize a deuterated analog or use 2D NMR (HSQC, HMBC) to assign connectivity .
Q. What metrics define robustness in synthetic protocols for scale-up?
- Methodological Answer : Assess reproducibility (>3 batches), yield consistency (±5%), and impurity profiles (HPLC area% ≤1.5%). For 1-benzenesulfonyl-4-chloro-pyrrolo[2,3-b]pyridine, scaling from mg to g reduced yield by 15% due to inefficient mixing; address via flow chemistry . Document critical process parameters (CPPs) using DoE (e.g., temperature, stoichiometry).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
